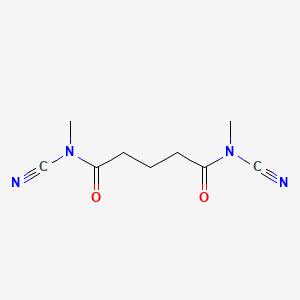![molecular formula C28H18O4S B14396188 1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-ethynylbenzene) CAS No. 88272-95-1](/img/structure/B14396188.png)
1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-ethynylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-ethynylbenzene) is a complex organic compound characterized by its unique structure, which includes a sulfonyl group bridging two phenyleneoxy groups, each further connected to ethynylbenzene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-ethynylbenzene) typically involves multiple steps. One common method includes the reaction of 4,4’-dihydroxydiphenyl sulfone with ethynylbenzene derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-ethynylbenzene) can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenyleneoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-ethynylbenzene) has several applications in scientific research:
Materials Science: Used in the development of advanced polymers and composites due to its structural rigidity and thermal stability.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its electronic properties.
Catalysis: Acts as a ligand in various catalytic processes, enhancing the efficiency of reactions.
Biomedical Research: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Mecanismo De Acción
The mechanism of action of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-ethynylbenzene) largely depends on its application:
In Organic Electronics: The compound facilitates charge transfer and improves the efficiency of electronic devices by providing a stable and conductive pathway.
In Catalysis: It acts as a ligand, coordinating with metal centers to form active catalytic complexes that enhance reaction rates and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-[Sulfonylbis(4,1-phenyleneoxy)]dianiline
- 1,1’-Sulfonylbis[4-(prop-2-en-1-yloxy)benzene]
- 10,10′-(4,4′-Sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine)
Uniqueness
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-ethynylbenzene) stands out due to its ethynyl groups, which provide additional sites for functionalization and enhance its electronic properties. This makes it particularly valuable in applications requiring high thermal stability and electronic conductivity.
Propiedades
Número CAS |
88272-95-1 |
|---|---|
Fórmula molecular |
C28H18O4S |
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
1-ethynyl-4-[4-[4-(4-ethynylphenoxy)phenyl]sulfonylphenoxy]benzene |
InChI |
InChI=1S/C28H18O4S/c1-3-21-5-9-23(10-6-21)31-25-13-17-27(18-14-25)33(29,30)28-19-15-26(16-20-28)32-24-11-7-22(4-2)8-12-24/h1-2,5-20H |
Clave InChI |
DRZXHABMFWACFH-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


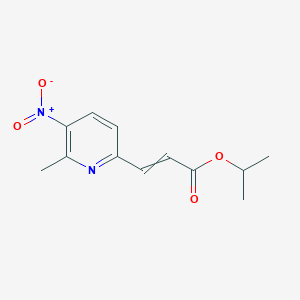
![1-[2-(3-Acetamidoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14396110.png)
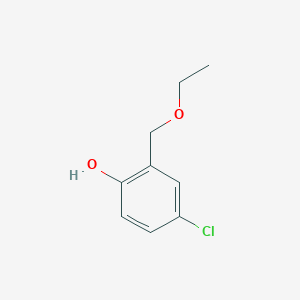

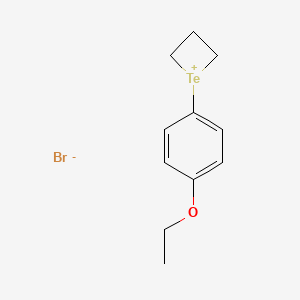
![1-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-YL]propyl}piperazine](/img/structure/B14396126.png)

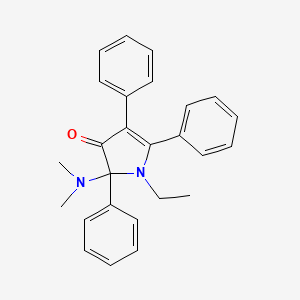
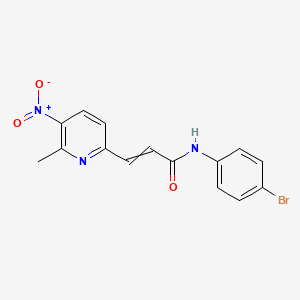
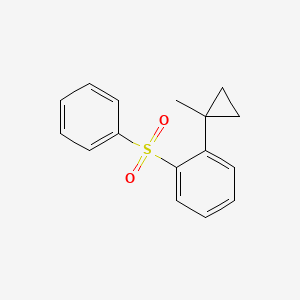


![4-[(2,4-Dichlorophenyl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine](/img/structure/B14396181.png)
